
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-pyrrolidin-3-ylcarbamate; oxalic acid: is a compound that combines tert-butyl N-pyrrolidin-3-ylcarbamate with oxalic acid. tert-Butyl N-pyrrolidin-3-ylcarbamate is a biochemical reagent used in various life science research applications . Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄, commonly used in cleaning and bleaching applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl N-pyrrolidin-3-ylcarbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and pyrrolidine. The reaction typically involves the use of protecting groups and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-pyrrolidin-3-ylcarbamate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-pyrrolidin-3-ylcarbamate is used as a reagent in organic synthesis and chemical research. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It can act as a probe or marker in various assays .
Industry: In the industrial sector, tert-Butyl N-pyrrolidin-3-ylcarbamate is used in the production of specialty chemicals and materials. It may also be employed in the development of new industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar in structure but with a different functional group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: tert-Butyl N-pyrrolidin-3-ylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H38N4O8 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
Clave InChI |
DZDFQUVHXUXWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
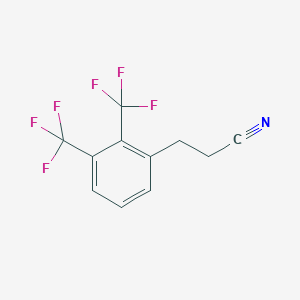
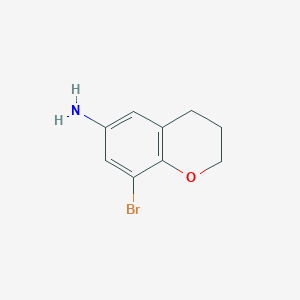
![5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790082.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
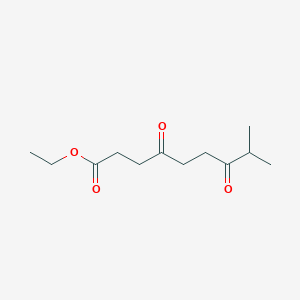
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
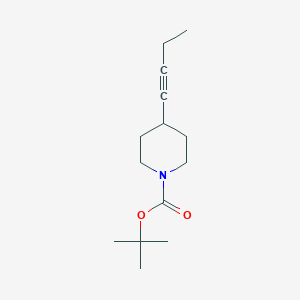
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
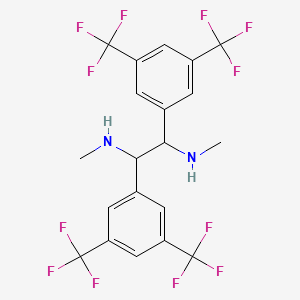

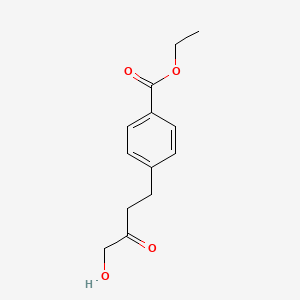
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate](/img/structure/B14790142.png)
